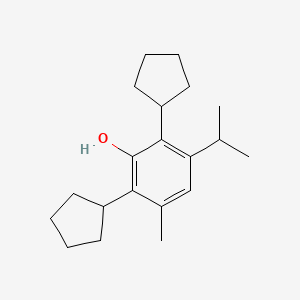
2,6-Dicyclopentyl-5-isopropyl-m-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dicyclopentyl-5-isopropyl-m-cresol is a chemical compound with the molecular formula C20H30O and a molecular weight of 286.4516 g/mol . It is also known by its IUPAC name, 2,6-dicyclopentyl-3-methyl-5-propan-2-ylphenol . This compound is characterized by its unique structure, which includes two cyclopentyl groups and an isopropyl group attached to a cresol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopentyl-5-isopropyl-m-cresol typically involves the alkylation of m-cresol with cyclopentyl and isopropyl groups. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the m-cresol, followed by the addition of cyclopentyl bromide and isopropyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar alkylation reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dicyclopentyl-5-isopropyl-m-cresol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2,6-Dicyclopentyl-5-isopropyl-m-cresol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dicyclopentyl-5-isopropyl-m-cresol involves its interaction with biological membranes and enzymes. The phenolic group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the compound’s hydrophobic cyclopentyl and isopropyl groups allow it to integrate into lipid bilayers, potentially disrupting membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dicyclopentyl-m-cresol
- 2,4-Dicyclopentyl-6-isopropyl-m-cresol
- 2,5,6-Triisopropyl-m-cresol
Uniqueness
2,6-Dicyclopentyl-5-isopropyl-m-cresol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both cyclopentyl and isopropyl groups enhances its hydrophobicity and stability compared to other cresol derivatives .
Propiedades
Número CAS |
94022-23-8 |
|---|---|
Fórmula molecular |
C20H30O |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
2,6-dicyclopentyl-3-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C20H30O/c1-13(2)17-12-14(3)18(15-8-4-5-9-15)20(21)19(17)16-10-6-7-11-16/h12-13,15-16,21H,4-11H2,1-3H3 |
Clave InChI |
QNMJHIXIZILZPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C2CCCC2)O)C3CCCC3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


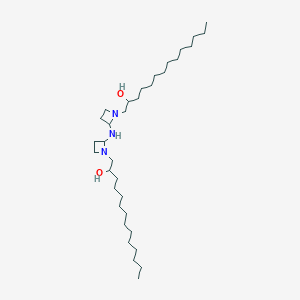

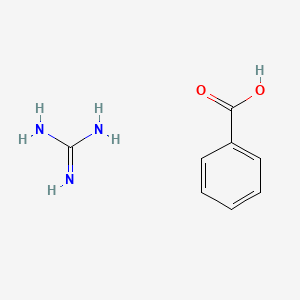

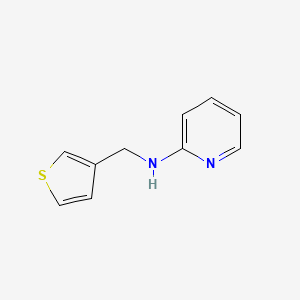

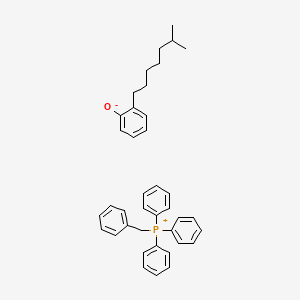
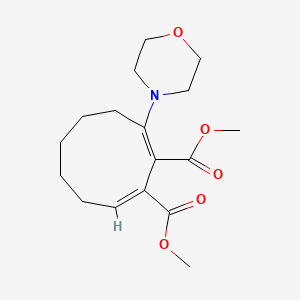
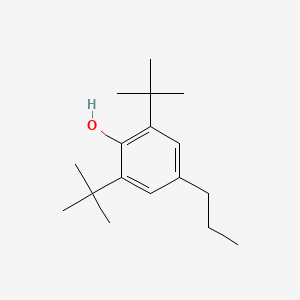
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
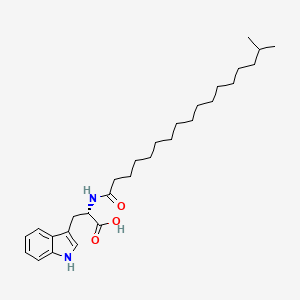
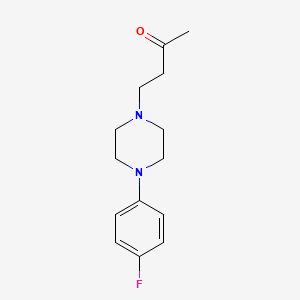
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
